molecular formula C11H8ClN3O4S2 B5801168 N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide

N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide

Cat. No. B5801168
M. Wt: 345.8 g/mol
InChI Key: WMQVSZKHAKPERX-NTUHNPAUSA-N
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Description

N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide, also known as CTN-986, is a chemical compound that has gained attention in the scientific community for its potential applications as a therapeutic agent. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide involves the inhibition of various signaling pathways involved in inflammation and cancer progression. Specifically, N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses and cancer cell survival.
Biochemical and Physiological Effects:
Studies have demonstrated that N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokine production. Additionally, N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is the lack of in vivo studies, which limits our understanding of the compound's potential therapeutic applications.

Future Directions

There are several potential future directions for research on N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide. One direction is the development of novel therapeutic agents based on N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide, which could have applications in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to investigate its potential for use in combination with other therapeutics. Finally, in vivo studies are needed to fully understand the compound's pharmacokinetics and potential side effects.

Synthesis Methods

N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide can be synthesized through a multistep process, starting with the reaction of 5-chloro-2-thiophenecarboxaldehyde and 4-nitrobenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide in its pure form.

Scientific Research Applications

N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4S2/c12-11-6-3-9(20-11)7-13-14-21(18,19)10-4-1-8(2-5-10)15(16)17/h1-7,14H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQVSZKHAKPERX-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-nitrobenzenesulfonohydrazide

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